

physical and chemical properties of 9-phenanthrenecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Phenanthrenecarboxylic acid

Cat. No.: B1221669

[Get Quote](#)

An In-depth Technical Guide to 9-Phenanthrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **9-phenanthrenecarboxylic acid**. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications in drug discovery.

Core Physical and Chemical Properties

9-Phenanthrenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a white to pale yellow crystalline solid.^[1] Its structure consists of a carboxylic acid group attached to the 9-position of the phenanthrene ring system.^[1] This compound is sparingly soluble in water but demonstrates greater solubility in organic solvents like ethanol and acetone.^{[1][2]}

Table 1: Physical and Chemical Properties of 9-Phenanthrenecarboxylic Acid

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₀ O ₂	[3]
Molecular Weight	222.24 g/mol	[3]
Melting Point	249-251 °C	[3][4]
Boiling Point	435.4 °C at 760 mmHg	[3]
Density	1.305 g/cm ³	[3]
Appearance	White to pale yellow crystalline solid	[1]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, DMSO, and methanol (with sonication)	[1][4]
Storage	Sealed in a dry environment at room temperature	[4][5]

Table 2: Spectroscopic Data for 9-Phenanthrenecarboxylic Acid

Spectroscopic Technique	Key Data and Observations	Reference(s)
^1H NMR	A broad singlet in the region of 10-13.2 ppm is characteristic of the carboxylic acid proton (-COOH).	[2][6]
^{13}C NMR	Data available, with the carboxylic carbon appearing at a characteristic downfield shift.	[6]
FTIR	A broad O-H stretching band around 3000 cm^{-1} and a strong C=O stretching band between $1680\text{-}1710\text{ cm}^{-1}$ are indicative of the carboxylic acid group. A medium intensity C-O stretch appears between $1320\text{-}1260\text{ cm}^{-1}$. The spectrum is typically recorded using a KBr wafer.	[2][6]
UV-Vis	Exhibits multiple absorption bands. In chloroform, three intense bands are located between 250 and 275 nm, with a shoulder peak around 275 nm, followed by less intense bands up to 380 nm.	[7]

Experimental Protocols

Synthesis of 9-Phenanthrenecarboxylic Acid via Vilsmeier-Haack Formylation and Oxidation

This two-step synthesis is a common method for preparing **9-phenanthrenecarboxylic acid** from phenanthrene.

Step 1: Vilsmeier-Haack Formylation of Phenanthrene to 9-Phenanthrenecarboxaldehyde[1]

- Reagents: Phenanthrene, dimethylformamide (DMF), phosphorus oxychloride (POCl_3).
- Procedure:
 - In a reaction vessel, dissolve phenanthrene in DMF.
 - Cool the solution in an ice bath.
 - Slowly add phosphorus oxychloride (POCl_3) to the cooled solution. The electrophilic Vilsmeier reagent, $[\text{Cl}-\text{CH}=\text{N}(\text{CH}_3)_2]^+$, is formed in situ.
 - Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC). The electrophilic substitution occurs preferentially at the electron-rich 9-position of the phenanthrene ring.
 - Upon completion, quench the reaction by pouring it into ice water.
 - The hydrolysis of the intermediate yields 9-phenanthrenecarboxaldehyde, which can be isolated by filtration and purified.

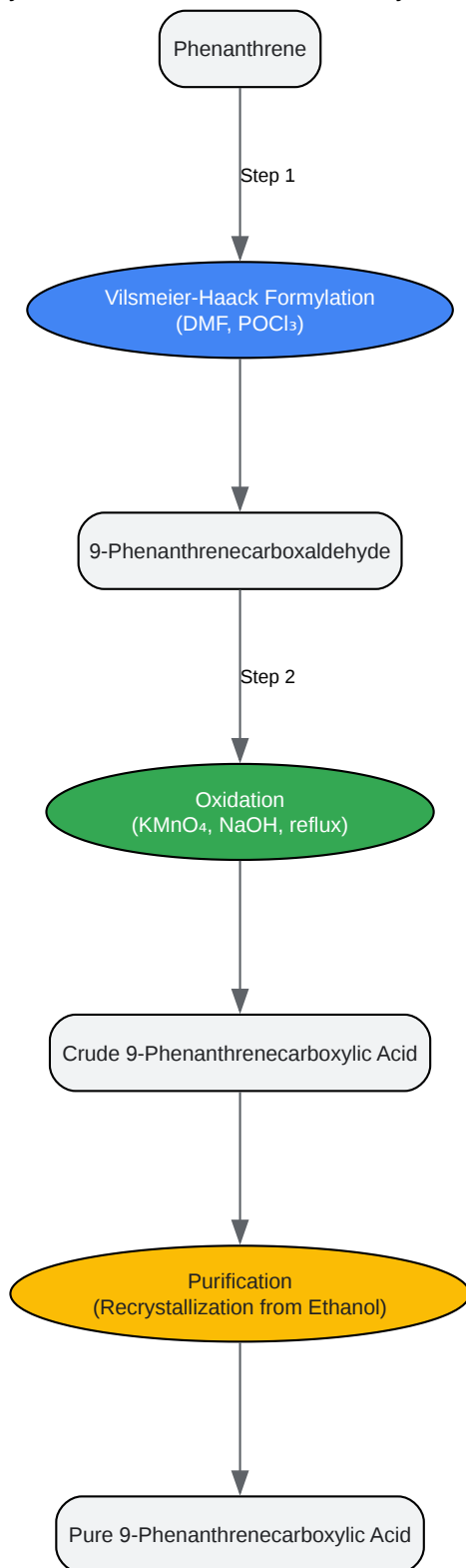
Step 2: Oxidation of 9-Phenanthrenecarboxaldehyde to **9-Phenanthrenecarboxylic Acid**[1]

- Reagents: 9-Phenanthrenecarboxaldehyde, potassium permanganate (KMnO_4), sodium hydroxide (NaOH), hydrochloric acid (HCl).
- Procedure:
 - Suspend 9-phenanthrenecarboxaldehyde in an aqueous solution of sodium hydroxide.
 - Heat the mixture to reflux.
 - Slowly add a solution of potassium permanganate (KMnO_4) to the refluxing mixture. Monitor the reaction by TLC to avoid over-oxidation of the phenanthrene ring.
 - After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO_2) byproduct.

- Acidify the filtrate with hydrochloric acid (HCl) to precipitate the **9-phenanthrenecarboxylic acid**.
- Collect the solid product by filtration, wash with water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow Diagram

Synthesis of 9-Phenanthrenecarboxylic Acid

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **9-phenanthrenecarboxylic acid**.

Spectroscopic Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of purified **9-phenanthrenecarboxylic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
 - Instrumentation: Acquire 1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
 - Data Analysis: Identify the characteristic broad singlet of the carboxylic acid proton in the 1H NMR spectrum and the corresponding carbonyl carbon in the ^{13}C NMR spectrum.[\[2\]](#)[\[6\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[\[6\]](#)
 - Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
 - Data Analysis: Identify the characteristic broad O-H stretch and the sharp C=O stretch of the carboxylic acid functional group.[\[2\]](#)
- UV-Visible (UV-Vis) Spectroscopy:
 - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or ethanol).[\[7\]](#)
 - Instrumentation: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm).
 - Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).[\[7\]](#)

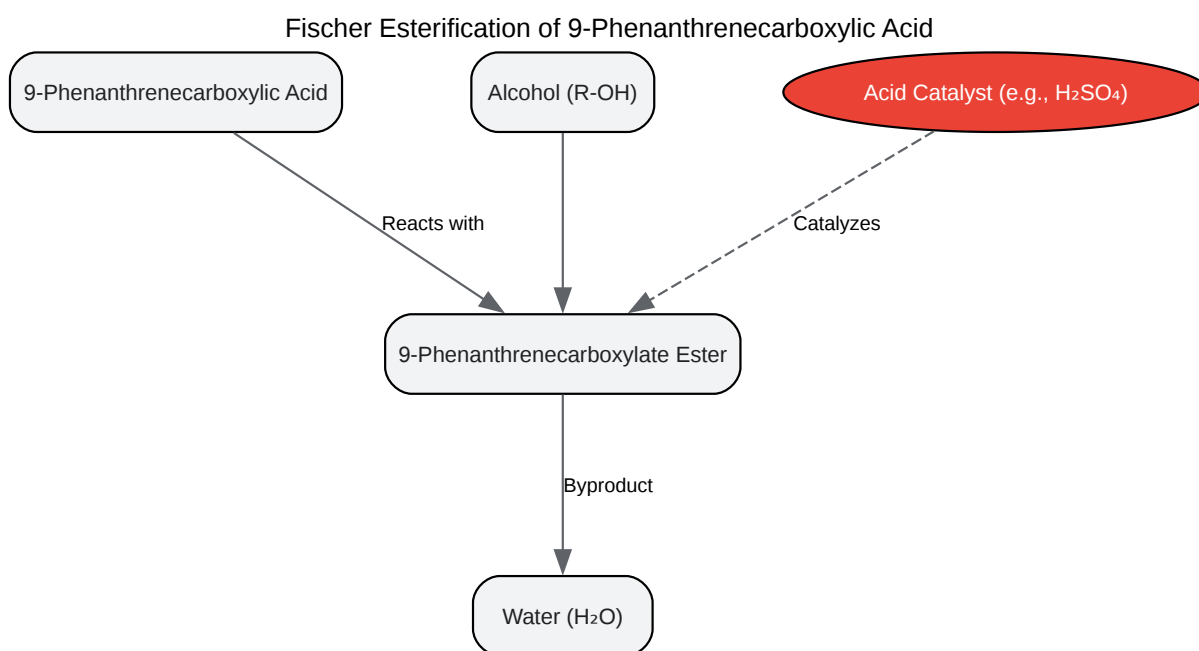
Chemical Reactivity and Derivatives

The chemical reactivity of **9-phenanthrenecarboxylic acid** is primarily dictated by its carboxylic acid functional group and the aromatic phenanthrene core.

Esterification

Like other carboxylic acids, **9-phenanthrenecarboxylic acid** readily undergoes esterification. The Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method to produce its corresponding esters.[8][9] This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent.[9] Alkyl phenanthrene-9-carboxylates can also be synthesized in high yields through an iron-catalyzed reaction of phenanthrene with carbon tetrachloride and an alcohol.[10]

Logical Relationship of Esterification



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of phenanthrene 9 carboxylic acid from phenanthrene | Filo [askfilo.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bocsci.com [bocsci.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 9-Phenanthrenecarboxylic acid | C₁₅H₁₀O₂ | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 9-phenanthrenecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221669#physical-and-chemical-properties-of-9-phenanthrenecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com